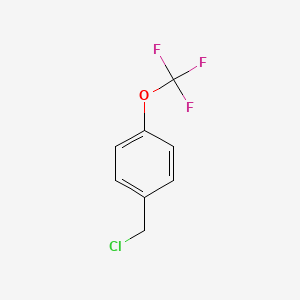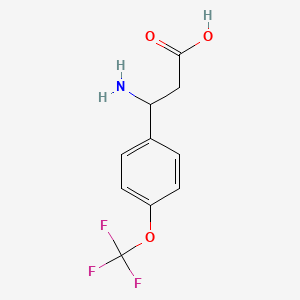
4-(Trifluoromethoxy)benzyl Chloride
Overview
Description
4-(Trifluoromethoxy)benzyl Chloride is an organic building block . It is a clear, colorless liquid .
Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethoxy)benzyl Chloride is C8H6ClF3O . The average mass is 224.564 Da and the monoisotopic mass is 223.985199 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Trifluoromethoxy)benzyl Chloride include a density of 1.3±0.1 g/cm3 , a boiling point of 189.8±35.0 °C at 760 mmHg , and a flash point of 68.6±25.9 °C . It is a clear, colorless liquid .Scientific Research Applications
Synthesis of Bioreductive Drug
Scientific Field
Pharmaceutical Chemistry
Summary of Application
The compound 4-(Trifluoromethoxy)benzyl bromide, which is structurally similar to 4-(Trifluoromethoxy)benzyl Chloride, has been used in the synthesis of a bioreductive drug, (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) .
Methods of Application
The exact methods of synthesis are not provided in the source, but it likely involves a reaction between 4-(Trifluoromethoxy)benzyl bromide and other reagents under specific conditions to form the desired product.
Results or Outcomes
The outcome of this synthesis is the production of the bioreductive drug PA-824 . The specific results, including any quantitative data or statistical analyses, are not provided in the source.
Use in Organic Synthesis
Scientific Field
Organic Chemistry
Summary of Application
4-(Trifluoromethyl)benzoyl chloride, another compound similar to 4-(Trifluoromethoxy)benzyl Chloride, is used as an important raw material and intermediate in organic synthesis .
Methods of Application
The specific methods of application are not provided in the source, but it likely involves using 4-(Trifluoromethyl)benzoyl chloride in various organic reactions to synthesize other compounds.
Results or Outcomes
The use of 4-(Trifluoromethoxy)benzyl Chloride in organic synthesis contributes to the production of various pharmaceuticals, agrochemicals, and dyestuffs . The specific results, including any quantitative data or statistical analyses, are not provided in the source.
Polymerization
Scientific Field
Polymer Chemistry
Summary of Application
The compound 4-(Trifluoromethoxy)benzyl bromide, which is structurally similar to 4-(Trifluoromethoxy)benzyl Chloride, has been used in the polymerization process .
Methods of Application
The exact methods of polymerization are not provided in the source, but it likely involves a Friedel-Crafts polymerization using aluminum chloride as a catalyst .
Results or Outcomes
The outcome of this polymerization process is the production of a specific type of polymer . The specific results, including any quantitative data or statistical analyses, are not provided in the source.
Fluorination Reagents
Summary of Application
4-(Trifluoromethoxy)benzyl Chloride is used as a fluorination reagent . Fluorination reagents are used to introduce fluorine atoms into a molecule, which can significantly alter the molecule’s properties.
Methods of Application
The specific methods of application are not provided in the source, but it likely involves using 4-(Trifluoromethoxy)benzyl Chloride in various organic reactions to introduce fluorine atoms into other compounds .
Results or Outcomes
The use of 4-(Trifluoromethoxy)benzyl Chloride as a fluorination reagent contributes to the synthesis of various fluorinated compounds . The specific results, including any quantitative data or statistical analyses, are not provided in the source.
Safety And Hazards
properties
IUPAC Name |
1-(chloromethyl)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMKFQMJURUPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380439 | |
| Record name | 4-(Trifluoromethoxy)benzyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzyl Chloride | |
CAS RN |
65796-00-1 | |
| Record name | 4-(Trifluoromethoxy)benzyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)benzyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)




![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)






